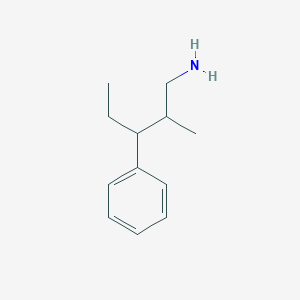
1-(5-Chloro-2-fluoro-3-pyridyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-2-fluoro-3-pyridyl)ethanone” is a chemical compound with the molecular formula C7H5ClFNO. It has a molecular weight of 173.57 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a chlorine atom and at the 2-position with a fluorine atom. An ethanone group is attached to the 1-position of the pyridine ring .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 217.6±35.0 °C and its predicted density is 1.331±0.06 g/cm3. It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Process Development of Voriconazole : A research study focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, explored the diastereoselection in the addition of pyrimidine derivatives to a ketone similar in functionality to 1-(5-Chloro-2-fluoro-3-pyridyl)ethanone. This study showcases the compound's potential use in developing antifungal medications (Butters et al., 2001).
Versatile Three Component Coupling : Another study highlighted the use of a similar ketone for the synthesis of pyrazolopyridines and other pyrido fused systems, illustrating its versatility in organic synthesis and potential in the creation of combinatorial libraries, which are crucial for drug discovery and development (Almansa et al., 2008).
Catalysis and Material Science
Iron and Cobalt Dichloride Complexes : A compound structurally related to this compound was synthesized and used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes demonstrated catalytic activities towards ethylene, suggesting potential applications in polymer synthesis and catalysis (Sun et al., 2007).
Molecular Docking and Computational Studies : Research on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a compound with a similar fluorinated aromatic unit, involved molecular docking studies indicating potential as an anti-neoplastic agent. This highlights the importance of such compounds in the development of new therapeutic agents through computational and docking studies (Mary et al., 2015).
Supramolecular Chemistry
- Crystal Engineering : Studies on supramolecular assemblies involving carboxylic acids and aza donor molecules provide insights into the role of hydrogen bonding and π-π stacking interactions in crystal engineering. This research area could benefit from the unique structural properties of compounds like this compound, offering potential applications in designing new materials (Arora & Pedireddi, 2003).
Safety and Hazards
The compound is classified with the GHS07 symbol, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(5-chloro-2-fluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZFSFZGXKYXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)
![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/no-structure.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2831126.png)



![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

![6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831137.png)